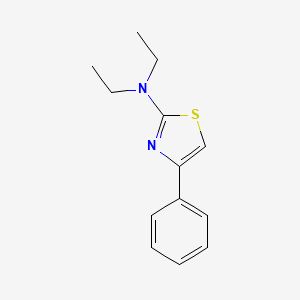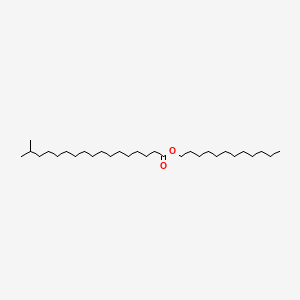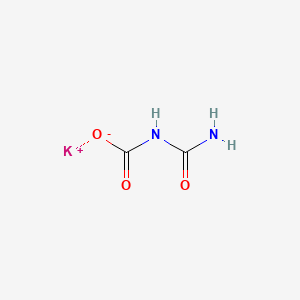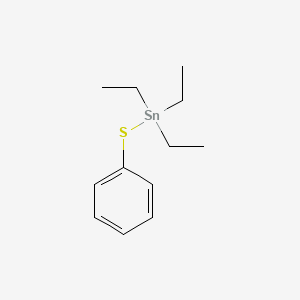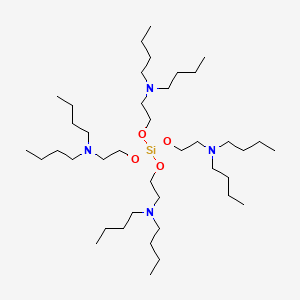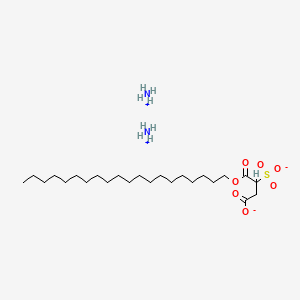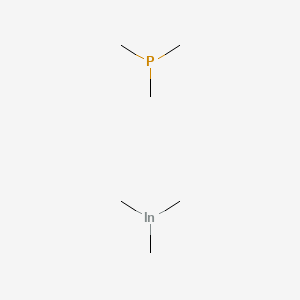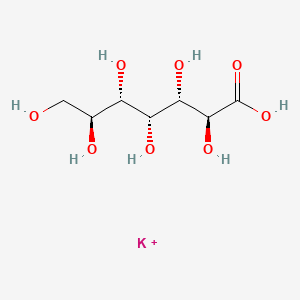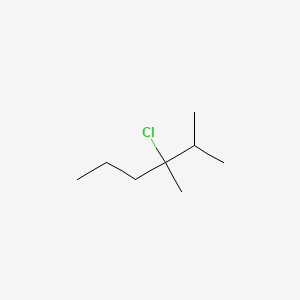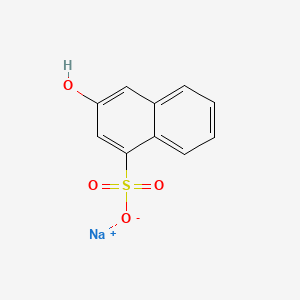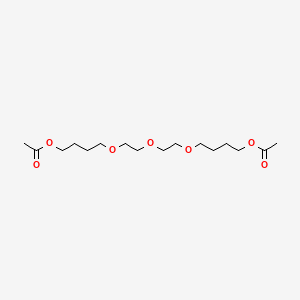
5,8,11-Trioxapentadeca-1,15-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11-Trioxapentadeca-1,15-diyl diacetate is an organic compound with the molecular formula C16H30O7. It is known for its unique structure, which includes three oxygen atoms within a 15-carbon chain, and two acetate groups attached at the ends. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11-Trioxapentadeca-1,15-diyl diacetate typically involves the esterification of 5,8,11-trioxapentadecan-1,15-diol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,8,11-Trioxapentadeca-1,15-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5,8,11-Trioxapentadeca-1,15-diyl diacetate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: In the study of lipid metabolism and as a substrate for enzyme assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 5,8,11-Trioxapentadeca-1,15-diyl diacetate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by esterases, releasing the corresponding diol and acetic acid. This hydrolysis reaction is crucial in biological systems where the compound may serve as a prodrug, releasing active metabolites upon enzymatic cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8,11-Trioxapentadecan-1,15-diol: The parent diol compound without the acetate groups.
5,8,11-Trioxapentadeca-1,15-diyl dimethyl ether: Similar structure but with methyl ether groups instead of acetate groups.
Uniqueness
5,8,11-Trioxapentadeca-1,15-diyl diacetate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and stability. The presence of three oxygen atoms within the carbon chain also imparts unique physical and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
94133-97-8 |
|---|---|
Molekularformel |
C16H30O7 |
Molekulargewicht |
334.40 g/mol |
IUPAC-Name |
4-[2-[2-(4-acetyloxybutoxy)ethoxy]ethoxy]butyl acetate |
InChI |
InChI=1S/C16H30O7/c1-15(17)22-9-5-3-7-19-11-13-21-14-12-20-8-4-6-10-23-16(2)18/h3-14H2,1-2H3 |
InChI-Schlüssel |
ATHFLNGYVMMERW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCOCCOCCOCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



